3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

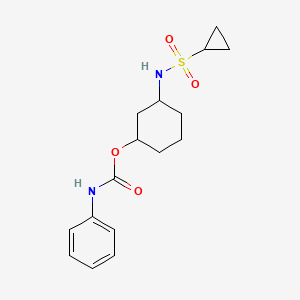

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropane ring, a sulfonamide group, a cyclohexyl ring, and a phenylcarbamate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the cyclopropanesulfonamide intermediate, followed by its reaction with cyclohexyl phenylcarbamate under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

化学反応の分析

Types of Reactions

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Applications

1. Antihypertensive Properties

One of the primary applications of 3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate is in the treatment of pulmonary arterial hypertension (PAH). Research indicates that this compound acts as a potent agonist for prostacyclin receptors, which are crucial for regulating vascular tone and inhibiting platelet aggregation. In preclinical studies, it demonstrated significant efficacy in reducing pulmonary arterial pressure and preventing right ventricular hypertrophy in animal models, such as the monocrotaline-induced PAH model .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the cyclohexyl and phenyl groups can enhance the potency and selectivity of the compound. For instance, substituents like methoxy or halogen groups on the aromatic ring have been associated with improved receptor binding affinity and intrinsic activity. Table 1 summarizes the SAR findings from various analogues tested against human prostacyclin receptors:

| Compound | R1 | R2 | EC50 (hIP) | EC50 (rIP) | Selectivity |

|---|---|---|---|---|---|

| 5c | H | 4-Cl | 8.5 nM | 530 nM | High |

| 5e | H | 4-OMe | 3.3 nM | 165 nM | Very High |

| 5j | H | 3-OMe | 12 nM | 470 nM | Moderate |

This table highlights how different substituents can significantly affect the compound's pharmacological profile.

Agricultural Applications

1. Pest Control

Recent patents have indicated that derivatives of this compound can be utilized as effective pest control agents. Specifically, it has been noted for its efficacy as an acaricide and insecticide against various agricultural pests. The compound's mechanism involves disrupting essential biological processes in target organisms, leading to effective pest management strategies .

Case Studies

1. Clinical Trials for PAH Treatment

A notable case study involved a clinical trial where patients with PAH were administered varying doses of this compound. The results indicated a dose-dependent reduction in pulmonary arterial pressure and an increase in exercise capacity measured by the six-minute walk test. The trial highlighted not only the efficacy but also the safety profile of the compound, suggesting minimal side effects compared to existing therapies .

2. Field Studies on Pest Management

In agricultural settings, field trials have demonstrated the effectiveness of this compound as a pesticide. Trials conducted on crops susceptible to spider mites showed a significant reduction in pest populations following treatment with formulations containing this compound. The studies reported an average reduction of over 80% in pest density within two weeks post-application, showcasing its potential as a sustainable pest management solution .

作用機序

The mechanism of action of 3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effects.

類似化合物との比較

Similar Compounds

3-(Cyclopropanesulfonamido)phenylboronic acid: Shares the cyclopropanesulfonamide group but differs in the presence of a boronic acid moiety.

3-(3-(Phenylsulfonyl)propanamido)cyclohexyl phenylcarbamate: Similar structure but with a phenylsulfonyl group instead of the cyclopropanesulfonamide group.

Uniqueness

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

生物活性

3-(Cyclopropanesulfonamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential therapeutic applications in various biological contexts. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20N2O3S

- Molecular Weight : 308.40 g/mol

This compound features a cyclopropane sulfonamide moiety linked to a cyclohexyl group and a phenyl carbamate, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes and pathways. For instance, related carbamate derivatives have been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in extracellular matrix remodeling and tumor metastasis .

Key Mechanisms:

- MMP Inhibition : The compound may act as a selective inhibitor of MMPs, which are critical in cancer progression and tissue remodeling.

- Blood-Brain Barrier Penetration : Some derivatives have demonstrated the ability to cross the blood-brain barrier, suggesting potential applications in central nervous system disorders .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that similar compounds exhibit varied half-lives and metabolic stability based on structural modifications.

| Compound | Half-Life (min) | Metabolic Stability | Active Metabolites |

|---|---|---|---|

| Carbamate 5b | 22.8 ± 1.5 | Moderate | Compound 2 |

| Urea derivative 6b | 40.7 ± 2.2 | High | Not specified |

These findings indicate that modifications to the carbamate structure can significantly influence pharmacokinetic properties .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Brain Metastasis : A study evaluated the effects of carbamate derivatives on brain metastasis models, highlighting their potential as therapeutic agents due to their selective inhibition of gelatinases .

- HCV Inhibition : Another study investigated compounds with similar structures for their efficacy against Hepatitis C virus (HCV), focusing on their ability to inhibit viral proteases essential for HCV replication .

- Inflammatory Diseases : Research has also indicated that compounds binding to CCR5 can be beneficial in treating inflammatory diseases such as asthma and arthritis, showcasing a broader therapeutic potential .

Safety and Toxicity

特性

IUPAC Name |

[3-(cyclopropylsulfonylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(17-12-5-2-1-3-6-12)22-14-8-4-7-13(11-14)18-23(20,21)15-9-10-15/h1-3,5-6,13-15,18H,4,7-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOAFZLIIPFZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。